molecular formula C7H15NO B11052979 4-Methyl-3-(methylamino)pentan-2-one

4-Methyl-3-(methylamino)pentan-2-one

Cat. No.: B11052979
M. Wt: 129.20 g/mol
InChI Key: IGDRULGCCDGCAF-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylamino)pentan-2-one is a ketone derivative featuring a methylamino (-NHCH₃) substituent at the 3-position and a methyl group at the 4-position of the pentan-2-one backbone.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

4-methyl-3-(methylamino)pentan-2-one

InChI

InChI=1S/C7H15NO/c1-5(2)7(8-4)6(3)9/h5,7-8H,1-4H3

InChI Key

IGDRULGCCDGCAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(methylamino)pentan-2-one typically involves the reaction of 4-methyl-2-pentanone with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves the following steps:

    Starting Material: 4-Methyl-2-pentanone.

    Reagent: Methylamine.

    Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol at a temperature range of 0-5°C.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process is also scaled up using industrial chromatography systems or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(methylamino)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Methyl-3-(methylamino)pentan-2-one has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is studied for its effects on biological systems, including its interaction with neurotransmitter systems.

    Medicine: Research is conducted to explore its potential therapeutic applications and its effects on the central nervous system.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylamino)pentan-2-one involves its interaction with neurotransmitter systems in the brain. The compound acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased neuronal activity and stimulation of the central nervous system. The molecular targets include dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 4-Methyl-2-pentanone (Methyl Isobutyl Ketone, MIBK)
  • Structure : A simple ketone with a 4-methyl group and a carbonyl at the 2-position (C₆H₁₂O; CAS 108-10-1) .
  • Applications: Widely used as an industrial solvent due to its moderate boiling point (~117°C) and low water solubility . Safety: Classified as a volatile organic compound (VOC) with occupational exposure limits, unlike the target compound, which may exhibit different toxicity due to its amino group.
2.2. 1-(Dimethylamino)-2-methylpentan-3-one
  • Structure: Features a dimethylamino (-N(CH₃)₂) group at the 1-position and a methyl group at the 2-position (C₈H₁₇NO; CAS 51690-03-0) .
  • Key Differences: The dimethylamino group increases steric bulk compared to the methylamino group in the target compound. Safety Data: Requires specific handling (e.g., ventilation, first aid for inhalation), suggesting amino substituents influence toxicity profiles .
2.3. 4-Methyl-3-(propan-2-ylamino)pentan-2-one
  • Key Differences :
    • The larger isopropyl group may reduce binding affinity in biological systems, as seen in , where bulkier substituents diminished potency in kinase inhibitors .
2.4. 4-Methyl-3-sulfanylpentan-2-one
  • Structure : Contains a sulfanyl (-SH) group at the 3-position (C₆H₁₀OS; CAS 75832-79-0) .

Structural and Functional Implications

  • Substituent Position and Size: highlights that bulkier groups (e.g., 2-(methylamino) ethanol) disrupt binding interactions in kinase inhibitors, reducing potency by ~2-fold . This suggests that the methylamino group in the target compound may optimize steric and electronic interactions compared to larger substituents.
  • Amino Group Reactivity: Protonation of amino groups (e.g., at pH 2.0 in ) can enhance electrophilicity at adjacent positions, influencing regioselectivity in reactions . The methylamino group in the target compound may similarly modulate reactivity under acidic conditions.
  • This gap underscores the need for further research into their biotransformation.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula CAS Number Key Properties/Activities Reference
4-Methyl-3-(methylamino)pentan-2-one 3-(methylamino), 4-methyl C₇H₁₅NO N/A Polar, potential bioactivity N/A
4-Methyl-2-pentanone (MIBK) 4-methyl, 2-keto C₆H₁₂O 108-10-1 Industrial solvent, BP ~117°C
1-(Dimethylamino)-2-methylpentan-3-one 1-(dimethylamino), 2-methyl C₈H₁₇NO 51690-03-0 Requires safety measures for handling
4-Methyl-3-sulfanylpentan-2-one 3-sulfanyl, 4-methyl C₆H₁₀OS 75832-79-0 Thiol reactivity, higher acidity

Biological Activity

4-Methyl-3-(methylamino)pentan-2-one, also referred to as a derivative of cathinone, is a synthetic compound that has gained attention for its potential biological activities. This compound, characterized by its unique structure featuring both a ketone and a methylamino group, influences various biological systems, particularly in relation to neurotransmitter release and receptor interactions.

Chemical Structure and Properties

The molecular formula of this compound is C7H15NOC_7H_{15}NO, with a molecular weight of approximately 113.17 g/mol. Its structural uniqueness lies in the branched alkyl chain and the presence of the methylamino group, which enhances its reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound interacts with neurotransmitter systems, potentially affecting mood, cognition, and behavior. The following sections detail specific biological activities observed in studies.

Neurotransmitter Interaction

Studies have highlighted that this compound can modulate the release of neurotransmitters such as dopamine and serotonin. This modulation is crucial as it may lead to psychoactive effects similar to those observed with other stimulant compounds.

  • Dopamine Release : The compound appears to enhance dopamine release in certain brain regions, which could contribute to its stimulant properties.
  • Serotonin Activity : Preliminary findings suggest an interaction with serotonin receptors, indicating potential implications for mood regulation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:

Compound NameMolecular FormulaKey Features
4-Methylpentan-2-oneC6H12OSimple ketone, no amino group
3-Methyl-2-butanoneC5H10OSimilar carbon skeleton, different branching
2-Amino-3-pentanoneC5H11NOContains amino group but lacks methyl substitution
MethylamineCH5NSimple amine; lacks carbon chain complexity

The presence of both a ketone functional group and a methylamino group in this compound distinguishes it from these compounds, contributing to its unique reactivity and biological profile .

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of this compound. Notably:

  • Psychoactive Effects : A case study involving users of designer drugs indicated that compounds similar to this compound are often associated with increased energy levels, heightened mood, and euphoria.
  • Toxicological Assessments : Toxicological evaluations have shown that at high doses, this compound may lead to adverse effects including agitation, anxiety, and cardiovascular disturbances.
  • Analytical Characterization : Advanced techniques such as mass spectrometry and NMR spectroscopy have been employed to analyze the compound's structure and confirm its identity in various samples .

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